molecular formula C11H8BrNO3 B1414363 Methyl 4-bromo-2-cyano-6-formylphenylacetate CAS No. 1805524-22-4

Methyl 4-bromo-2-cyano-6-formylphenylacetate

Cat. No. B1414363
M. Wt: 282.09 g/mol
InChI Key: FTBJMPASHPIQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-bromo-2-cyano-6-formylphenylacetate” is a complex organic compound. It contains several functional groups including a bromo group (-Br), a cyano group (-CN), a formyl group (-CHO), and an acetate group (-COOCH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an experimental study, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the bromo group is a good leaving group, suggesting that it could undergo substitution reactions. The cyano group could participate in addition reactions, while the formyl group could undergo oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromo group could increase its molecular weight and potentially its boiling point. The cyano group could introduce polarity, affecting its solubility in different solvents .

Safety And Hazards

As with any chemical compound, handling “Methyl 4-bromo-2-cyano-6-formylphenylacetate” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when working with this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or in industries such as pharmaceuticals or materials science .

properties

IUPAC Name

methyl 2-(4-bromo-2-cyano-6-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-10-7(5-13)2-9(12)3-8(10)6-14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBJMPASHPIQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-cyano-6-formylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-bromo-2-cyano-6-formylphenylacetate
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Methyl 4-bromo-2-cyano-6-formylphenylacetate
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Methyl 4-bromo-2-cyano-6-formylphenylacetate
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Reactant of Route 6
Methyl 4-bromo-2-cyano-6-formylphenylacetate

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